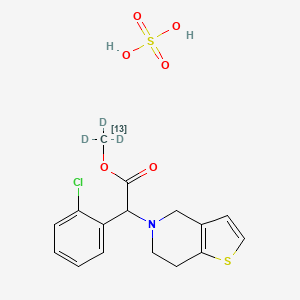

rac Clopidogrel-13C,d3 Hydrogen Sulfate

Description

Theoretical Underpinnings of Stable Isotope Labeling in Chemical and Biological Systems

Stable isotope labeling is a powerful tool in biochemical and pharmaceutical research. fiveable.me It involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), and Nitrogen-15 (¹⁵N), to tag molecules of interest. wikipedia.orgcreative-proteomics.com The fundamental principle is that these labeled molecules behave almost identically to their natural, unlabeled counterparts in biological and chemical processes. metwarebio.comcreative-proteomics.com

This chemical equivalence allows them to be used as tracers to follow the metabolic fate of a drug or to quantify its concentration in complex biological matrices like blood plasma. studysmarter.co.ukcreative-proteomics.com The key difference lies in their mass, which can be accurately detected by mass spectrometry. wikipedia.org This mass difference allows for the precise differentiation and quantification of the labeled compound from the unlabeled one. metwarebio.com

Role of Isotopically Labeled Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are considered the gold standard for internal standards. nih.govbiopharmaservices.com An internal standard (IS) is a compound with a known concentration that is added to a sample before analysis. It is used to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the measurement of the analyte (the substance being measured). scispace.comwuxiapptec.comyoutube.com

Stable isotope-labeled (SIL) internal standards are ideal because they have nearly identical chemical and physical properties to the analyte. wuxiapptec.com This means they experience similar effects from the sample matrix and behave similarly during the analytical process, including extraction and ionization. nih.govwuxiapptec.com Because the SIL-IS can be distinguished from the analyte by its mass, it allows for highly accurate quantification. scispace.com

Specific Research Significance of rac Clopidogrel-13C,d3 Hydrogen Sulfate in Clopidogrel (B1663587) Studies

Clopidogrel is a prodrug, meaning it is converted into its active form in the body. wikipedia.orgpharmgkb.org It is also a racemic mixture, containing two enantiomers (mirror-image isomers), of which only the (S)-enantiomer has antithrombotic activity. unair.ac.idnih.gov The study of clopidogrel's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is complex. nih.govnih.gov

This is where this compound becomes invaluable. As an isotopically labeled internal standard, it is used in bioanalytical methods, such as LC-MS/MS, to accurately quantify clopidogrel and its metabolites in biological samples like human plasma. nih.govtandfonline.comnih.gov The labeling with both Carbon-13 and Deuterium provides a significant mass shift, which helps to avoid any potential interference from the unlabeled drug or its metabolites during analysis. The use of the racemic form of the labeled clopidogrel ensures that it can be used to quantify both enantiomers of the drug.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₅[¹³C]H₁₃D₃ClNO₂S·H₂SO₄ |

| Isotopic Labels | Carbon-13, Deuterium |

| Application | Internal Standard |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Overview of Research Domains Utilizing this compound

The application of this compound is primarily centered around pharmaceutical research and development, particularly in the following areas:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of clopidogrel in preclinical and clinical studies. nih.govfda.govfda.gov

Bioequivalence Studies: Comparing the bioavailability of a generic version of clopidogrel to the brand-name drug.

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism and pharmacokinetics of clopidogrel.

Metabolism Studies: Identifying and quantifying the various metabolites of clopidogrel to better understand its activation and degradation pathways. pharmgkb.orgnih.gov

Clinical Trials: Monitoring patient compliance and exposure to clopidogrel during clinical trials for various cardiovascular conditions. news-medical.netnih.govnih.gov

The use of this stable isotope-labeled internal standard in these research domains ensures the generation of high-quality, reliable data, which is essential for drug development and regulatory approval.

The following table outlines the research domains and the specific role of this compound:

| Research Domain | Role of this compound |

| Pharmacokinetics | Accurate quantification of clopidogrel and its metabolites in biological matrices. |

| Bioequivalence | Precise measurement of drug concentrations to establish equivalence between different formulations. |

| Drug-Drug Interactions | Reliable assessment of changes in clopidogrel levels in the presence of other drugs. |

| Metabolism Research | Tracing and quantifying metabolic pathways. |

| Clinical Trials | Ensuring accurate measurement of drug exposure in study participants. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-SPZGMPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747372 | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-55-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated and Carbon 13 Labeled Clopidogrel Analogs

Strategies for Isotopic Incorporation of Carbon-13 (¹³C) into the Clopidogrel (B1663587) Core Structure

The incorporation of Carbon-13 into the clopidogrel structure is typically achieved by utilizing a ¹³C-labeled precursor early in the synthetic sequence. A common strategy involves labeling the benzene (B151609) ring of the 2-chlorophenyl moiety. This ensures that the stable isotope is integrated into the core backbone of the molecule and is not lost in subsequent reaction steps.

One documented method begins with [benzene-U-¹³C]benzoic acid, where all six carbon atoms of the benzene ring are ¹³C isotopes. drugfuture.com This starting material undergoes a series of reactions to construct the necessary 2-chlorobenzaldehyde (B119727) intermediate, which is then condensed with the tetrahydrothienopyridine portion of the molecule. drugfuture.com

The key steps in this synthetic pathway are outlined below:

Acyl Chloride Formation: [benzene-U-¹³C]benzoic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. drugfuture.com

Oxazoline (B21484) Synthesis: The ¹³C-labeled acyl chloride is then cyclized with an ethanolamine (B43304) derivative to produce an oxazoline. drugfuture.com

Ortho-Chlorination: The oxazoline derivative undergoes directed ortho-metalation followed by chlorination to introduce the chlorine atom at the 2-position of the ¹³C-labeled phenyl group. drugfuture.com

Intermediate Formation: The resulting 2-chlorophenyl oxazoline is converted into the crucial ¹³C-labeled 2-chlorobenzaldehyde intermediate through methylation and subsequent reduction and hydrolysis. drugfuture.com

Condensation: The labeled 2-chlorobenzaldehyde is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) using acetone (B3395972) cyanohydrin. This step forms the α-cyanomethyl intermediate. drugfuture.com

Hydrolysis and Esterification: The nitrile group is hydrolyzed to an amide and then esterified to form the final ¹³C-labeled clopidogrel methyl ester. drugfuture.com

This approach ensures that the ¹³C label, originating from the benzoic acid, is stably incorporated into the phenyl ring of the clopidogrel molecule.

Table 1: Synthetic Route for ¹³C Incorporation

| Step | Starting Material | Key Reagents | Intermediate/Product | Isotopic Label Location |

|---|---|---|---|---|

| 1 | [benzene-U-¹³C]benzoic acid | SOCl₂ | ¹³C-Acyl chloride | Phenyl Ring |

| 2 | ¹³C-Acyl chloride | Ethanolamine | ¹³C-Oxazoline | Phenyl Ring |

| 3 | ¹³C-Oxazoline | sec-BuLi, Hexachloroethane | ¹³C-2-chlorophenyl oxazoline | Phenyl Ring |

| 4 | ¹³C-2-chlorophenyl oxazoline | MeI, NaBH₄, HCl | ¹³C-2-chlorobenzaldehyde | Phenyl Ring |

| 5 | ¹³C-2-chlorobenzaldehyde | Tetrahydrothienopyridine, Acetone cyanohydrin | ¹³C-α-cyanomethyl intermediate | Phenyl Ring |

Deuterium (B1214612) (d3) Labeling Techniques for Specific Positions within rac Clopidogrel-13C,d3 Hydrogen Sulfate

The introduction of a trideuteromethyl (d3) group into the clopidogrel structure is most commonly achieved during the final esterification step. This method is efficient as it occurs late in the synthesis, minimizing the potential for isotopic dilution or exchange in preceding steps. The target for this labeling is the methyl ester functionality of the molecule.

The primary technique involves using deuterated methanol (B129727) (CD₃OH) as the source of the d3-methyl group. After the synthesis of the carboxylic acid precursor, a Fischer esterification is performed using CD₃OH in the presence of an acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). google.com

The reaction can be summarized as:

rac-Clopidogrel-¹³C-carboxylic acid + CD₃OH --(Acid Catalyst)--> rac-Clopidogrel-¹³C,d3 + H₂O

This direct esterification ensures that the deuterium label is specifically located on the methyl group of the ester, resulting in the desired rac Clopidogrel-13C,d3 product. The use of deuterated reagents like CD₃OH is a standard and effective method for introducing deuterium into ester moieties. google.comresearchgate.net Alternative methods could involve using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to alkylate the carboxylate salt, although the direct esterification with CD₃OH is often more straightforward for this specific transformation.

Chemoenzymatic and Stereoselective Synthesis Approaches for Chiral Clopidogrel Precursors

Clopidogrel is a chiral compound, with its antiplatelet activity residing exclusively in the (S)-enantiomer. Therefore, stereoselective synthesis of its chiral precursors is critical. Both chemoenzymatic and asymmetric chemical methods have been developed to produce enantiomerically pure intermediates.

Chemoenzymatic Synthesis: A key chiral intermediate for clopidogrel is (S)-2-chlorophenylglycine. researchgate.net Chemoenzymatic routes offer an environmentally friendly and highly selective method for its preparation. One approach involves the enantioselective amination of a prochiral keto acid, (2-chlorophenyl)glyoxylic acid. This biotransformation is catalyzed by an enzyme, such as Leucine Dehydrogenase (LeuDH), which stereoselectively converts the keto acid into the desired (S)-amino acid. researchgate.net This enzymatic step provides high optical purity, which is essential for the final drug's efficacy.

Stereoselective Chemical Synthesis: Asymmetric chemical synthesis provides alternative routes to the chiral precursors. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction.

Strecker Reaction with Chiral Auxiliaries: An asymmetric Strecker reaction can be used to synthesize the α-amino nitrile precursor. This involves reacting 2-chlorobenzaldehyde with sodium cyanide and a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride. The chiral auxiliary directs the addition of the cyanide, leading to a diastereomerically pure amino nitrile intermediate, which can then be converted to the desired (S)-enantiomer of the clopidogrel precursor. researchgate.net

Organocatalysis: Asymmetric organocatalysis has also been applied. For instance, the enantioselective reduction of α-imino esters can be achieved using catecholborane in the presence of a chiral BINOL-based phosphoric acid catalyst. researchgate.net Another approach involves a one-pot synthesis using a quinidine-derived organocatalyst to perform a sequence of reactions starting from ortho-chlorobenzaldehyde to yield (S)-clopidogrel. researchgate.net

These stereoselective methods are crucial for producing the optically active form of clopidogrel, avoiding the need for classical resolution of a racemic mixture, which can be inefficient.

Table 2: Comparison of Stereoselective Methods

| Method | Key Reagent/Catalyst | Chiral Intermediate | Key Advantage |

|---|---|---|---|

| Chemoenzymatic | Leucine Dehydrogenase (LeuDH) | (S)-2-chlorophenylglycine | High enantioselectivity, environmentally friendly |

| Chiral Auxiliary | [(1S)-1-(4-methoxyphenyl)ethyl]amine HCl | Diastereomerically pure α-amino nitrile | Good diastereocontrol |

Production Scale-Up and Isotopic Enrichment Challenges in this compound Synthesis

Scaling up the synthesis of a multiply-labeled compound like this compound from laboratory to production scale presents significant challenges, primarily related to cost, availability of starting materials, and maintaining high isotopic purity.

Key Challenges:

Cost and Availability of Labeled Precursors: The primary obstacle is the high cost of isotopically enriched starting materials. Both [benzene-U-¹³C]benzoic acid and deuterated methanol (CD₃OH) are significantly more expensive than their unlabeled counterparts. Their limited availability on an industrial scale can create supply chain bottlenecks for large-scale production.

Overcoming these challenges requires significant investment in process development, specialized equipment, and stringent quality control measures to ensure the synthesis is both economically viable and produces a product of the required isotopic purity.

Advanced Analytical Characterization and Quality Control of Rac Clopidogrel 13c,d3 Hydrogen Sulfate

High-Resolution Mass Spectrometry for Verification of Isotopic Purity and Enrichment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like rac-Clopidogrel-13C,d3 Hydrogen Sulfate. This technique provides a highly accurate mass measurement of the parent ion and its fragment ions, which allows for the unambiguous confirmation of the elemental composition and the degree of isotopic enrichment.

The primary objective of HRMS analysis is to verify the incorporation of the desired number of stable isotopes (one 13C and three deuterium (B1214612) atoms) and to assess the isotopic purity of the material. This involves measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision. For rac-Clopidogrel-13C,d3, the expected monoisotopic mass of the free base would be shifted by approximately +4.0189 Da compared to the unlabeled Clopidogrel (B1663587), accounting for the mass difference of one 13C and three deuterium atoms.

The analysis also quantifies the isotopic distribution, which is the relative abundance of molecules containing different numbers of heavy isotopes. This is crucial to ensure that the majority of the compound is the desired labeled species. The isotopic enrichment is typically expected to be high, often exceeding 98%.

Key HRMS Parameters and Findings:

| Parameter | Expected Value/Finding | Significance |

| Measured Mass (M+H)+ | High-resolution measurement confirming the mass of the labeled compound. | Confirms the successful incorporation of the 13C and d3 labels. |

| Mass Accuracy | Typically within 5 ppm of the theoretical mass. | Provides high confidence in the elemental composition. |

| Isotopic Enrichment | Percentage of the labeled species relative to unlabeled and partially labeled species. | Ensures the suitability of the standard for quantitative analysis. |

| Isotopic Distribution | Pattern of ion abundances for M, M+1, M+2, etc. | Verifies the number of incorporated isotopes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Confirmation and Structural Integrity

¹H NMR (Proton NMR) is used to confirm the position of the deuterium labels. The substitution of protons with deuterium atoms results in the disappearance of the corresponding signals in the ¹H NMR spectrum. For rac-Clopidogrel-13C,d3, the methyl ester group is the site of deuteration, leading to a significant reduction or absence of the singlet corresponding to the -OCH3 protons.

¹³C NMR (Carbon-13 NMR) is utilized to confirm the position of the 13C label. The enrichment of a specific carbon position with ¹³C leads to a significant enhancement of the corresponding signal in the ¹³C NMR spectrum. In this compound, the 13C label is located at the methyl carbon of the ester group. researchgate.net This results in an intensified signal at the chemical shift corresponding to this carbon atom. The coupling between the 13C and any attached protons can also provide further structural confirmation.

Illustrative NMR Data for Isotopic Position Confirmation:

| Nucleus | Expected Chemical Shift (δ) | Observation for Labeled Compound | Confirmation |

| ¹H (-OCH₃) | ~3.7 ppm | Signal is significantly diminished or absent. | Confirms the presence of the -OCD₃ group. |

| ¹³C (-O¹³CH₃) | ~52 ppm | Signal intensity is significantly enhanced. | Confirms the position of the ¹³C label. |

Chromatographic Purity Assessment of rac Clopidogrel-13C,d3 Hydrogen Sulfate

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the chemical purity of pharmaceutical reference materials. nih.gov For rac-Clopidogrel-13C,d3 Hydrogen Sulfate, HPLC is used to separate the main compound from any process-related impurities or degradation products. researchgate.net

A validated reverse-phase HPLC method is typically employed, often with UV detection. researchgate.netnih.gov The method's performance is evaluated for several parameters to ensure its reliability. The purity of the reference material is generally determined by the area percentage of the main peak in the chromatogram. For a high-quality reference standard, the purity is expected to be above 98%.

Typical HPLC Method Parameters for Purity Assessment:

| Parameter | Typical Conditions |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Stereochemical Characterization and Enantiomeric Ratio Determination in Racemic Labeled Compounds

Clopidogrel is a chiral compound, and its biological activity resides primarily in the (S)-enantiomer. Since rac-Clopidogrel-13C,d3 Hydrogen Sulfate is a racemic mixture, it is crucial to confirm that it contains an equal proportion of the (R)- and (S)-enantiomers. This is achieved using chiral chromatography.

Chiral HPLC methods utilize a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. The goal is to demonstrate a 1:1 ratio of the two enantiomeric peaks in the chromatogram. This confirms the racemic nature of the material, which is essential for its use as an internal standard in studies that may involve the analysis of both enantiomers of Clopidogrel.

Parameters for Enantiomeric Ratio Determination:

| Parameter | Method | Expected Result |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | Baseline separation of the (R)- and (S)-enantiomers. |

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | Differential interaction with the enantiomers. |

| Enantiomeric Ratio | Integration of the peak areas of the two enantiomers. | A ratio of approximately 1:1. |

Stability Evaluation of this compound as a Reference Material

The stability of a reference material is a critical attribute that ensures its reliability over time. Stability studies for rac-Clopidogrel-13C,d3 Hydrogen Sulfate are conducted to establish the recommended storage conditions and shelf life. nih.gov These studies involve subjecting the material to various environmental conditions, such as elevated temperature and humidity, and monitoring its purity and integrity over time.

Both long-term and accelerated stability studies are typically performed. The purity of the compound is assessed at specified time points using a stability-indicating HPLC method, which is a method capable of separating the intact compound from its potential degradation products. The results of these studies provide the necessary data to ensure that the reference material remains within its specified quality attributes throughout its intended period of use.

Applications of Rac Clopidogrel 13c,d3 Hydrogen Sulfate in Mechanistic and Analytical Research

Elucidation of Clopidogrel (B1663587) Metabolic Pathways Through Isotopic Tracing

Investigation of Metabolic Kinetic Isotope Effects

The introduction of heavy isotopes, such as carbon-13 and deuterium (B1214612), into a drug molecule can subtly alter its metabolic fate. This is due to the kinetic isotope effect (KIE), where the heavier isotopes can lead to a decrease in the rate of bond cleavage at or near the labeled site during enzymatic reactions. In the context of clopidogrel, which undergoes extensive metabolism by cytochrome P450 (CYP) enzymes to form its active metabolite, understanding these effects is crucial. jfda-online.com

The use of rac Clopidogrel-13C,d3 Hydrogen Sulfate allows researchers to investigate the KIE on the different metabolic pathways of clopidogrel. The labeling on the methyl ester group (d3) and the carbon backbone (13C) can influence the rates of both the primary activation pathway and the alternative inactivation pathways.

Key Research Applications:

Metabolic Pathway Elucidation: By comparing the metabolite profiles of labeled and unlabeled clopidogrel, researchers can gain insights into the rate-limiting steps of its bioactivation and degradation. A slower formation of the carboxylic acid metabolite from the labeled compound, for instance, would indicate that the cleavage of the C-O bond in the ester group is a key kinetic step.

Enzyme Contribution Studies: The KIE can vary for different CYP isozymes. Utilizing this compound in in-vitro studies with specific human CYP enzymes can help to more accurately define the contribution of each enzyme to clopidogrel's metabolism.

| Isotopic Label | Potential Metabolic Impact | Research Finding |

| Deuterium (d3) | May slow down metabolism involving the methyl group. | Studies on deuterated analogs of clopidogrel have shown altered pharmacokinetic profiles. jfda-online.com |

| Carbon-13 (13C) | Can affect reactions involving the labeled carbon atom. | The 13C KIE has been utilized to study reaction mechanisms in various chemical processes. nih.gov |

Characterization of Clopidogrel Degradation Pathways and Product Identification

Forced degradation studies are essential for identifying potential degradation products of a drug substance under various stress conditions, such as acid, base, oxidation, heat, and light. researchgate.netnih.govactascientific.com The use of isotopically labeled compounds like this compound in these studies provides a powerful tool for tracing the degradation pathways. When a mixture of the labeled and unlabeled drug is subjected to stress, the resulting degradants will also exist as labeled and unlabeled pairs. This isotopic signature, easily detectable by mass spectrometry, unequivocally confirms that the observed degradants originate from the parent drug. researchgate.net

This approach is particularly valuable in complex degradation profiles where multiple products are formed, helping to distinguish true degradants from impurities or artifacts.

Regulatory agencies require rigorous control of impurities in pharmaceutical products. nih.gov this compound is an ideal internal standard for the development and validation of analytical methods for impurity profiling and quantification. veeprho.com Its chemical properties are nearly identical to the unlabeled clopidogrel and its impurities, ensuring similar behavior during sample preparation and chromatographic analysis. However, its different mass allows for clear differentiation and accurate quantification using mass spectrometry-based detectors (LC-MS). veeprho.com

The use of a stable isotope-labeled internal standard corrects for variations in sample extraction, injection volume, and ionization efficiency, leading to highly accurate and precise measurements of impurities.

| Impurity Type | Analytical Challenge | Role of Labeled Standard |

| Process Impurities | Accurate quantification at low levels. | Provides a reliable internal standard for LC-MS quantification. labinsights.nl |

| Degradation Products | Identification and quantification in stability studies. | Helps in tracking the formation of degradants and ensuring accurate measurement. nih.gov |

| Chiral Impurities | Enantiomeric separation and quantification. | Used as an internal standard in chiral chromatographic methods. nih.gov |

Contributions to Stereochemical Research and Chiral Analysis

Clopidogrel is a chiral molecule, with the S-enantiomer being the pharmacologically active isomer. The R-enantiomer is considered an impurity. Therefore, stereochemical research and chiral analysis are of utmost importance. nih.govgoogle.com

The development of robust enantioselective analytical methods, typically using chiral high-performance liquid chromatography (HPLC), is crucial for ensuring the enantiomeric purity of clopidogrel. nih.govcpu.edu.cnresearchgate.net In these methods, this compound can be used as an internal standard. As a racemic mixture itself, it contains both the (S)- and (R)-13C,d3 enantiomers. This allows for the simultaneous quantification of both the active S-enantiomer and the inactive R-enantiomer of clopidogrel in a single chromatographic run.

The labeled standard helps to ensure the accuracy and precision of the method for determining the enantiomeric excess and quantifying the level of the unwanted R-enantiomer. researchgate.net

| Analytical Method | Key Feature | Application of Labeled Standard |

| Chiral HPLC | Separation of enantiomers. cpu.edu.cnresearchgate.net | Internal standard for accurate quantification of both S- and R-clopidogrel. nih.gov |

| Chiral SFC | Supercritical Fluid Chromatography for enantioseparation. | Can be used as an internal standard for method validation. |

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a chiral environment. | Can serve as an internal standard for quantitative analysis. |

Racemization, the conversion of one enantiomer into its mirror image, is a potential concern for chiral drugs. Studies investigating the potential for in-vivo or in-vitro racemization of clopidogrel are critical for ensuring its stereochemical stability. google.comepo.orggoogle.com By administering one enantiomer of clopidogrel and using the labeled racemic mixture, this compound, as an analytical standard, researchers can accurately detect and quantify any formation of the other enantiomer.

The distinct mass of the labeled standard allows it to be differentiated from any endogenously formed enantiomer, providing a clear picture of the extent of racemization under various conditions.

Utilization in Pharmaceutical Quality Control and Reference Standard Development

The stringent standards of the pharmaceutical industry necessitate exacting quality control (QC) measures to ensure the identity, purity, strength, and quality of drug products. In the analysis of clopidogrel, an antiplatelet agent, isotopically labeled compounds such as this compound play a critical and indispensable role. lgcstandards.comscbt.com This stable isotope-labeled (SIL) analogue serves as an ideal internal standard and reference material for the development, validation, and routine application of analytical methods used in pharmaceutical quality control. nih.govsigmaaldrich.com

The primary application of this compound is as an internal standard in quantitative analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comresearchgate.net Because it shares near-identical physicochemical properties with the unlabeled analyte (clopidogrel) but has a different mass-to-charge ratio (m/z), it can be distinguished by the mass spectrometer. pharmaffiliates.comusbio.net This allows it to be added to a sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. This co-eluting, mass-differentiated standard corrects for variations in sample processing and instrument response, leading to significantly improved accuracy and precision in the quantification of clopidogrel in both bulk drug substances and finished pharmaceutical products. researchgate.net

The development and validation of analytical methods for clopidogrel, as mandated by regulatory bodies and outlined in guidelines from the International Council for Harmonisation (ICH), rely heavily on the availability of high-purity, well-characterized reference standards. pharmahealthsciences.netanalis.com.my this compound is used to establish method performance characteristics such as specificity, linearity, range, accuracy, and precision. nih.govanalis.com.my For instance, validation studies for HPLC and LC-MS/MS methods demonstrate the reliability of these techniques for routine QC analysis.

Table 1: Typical Validation Parameters for HPLC Quantification of Clopidogrel in Pharmaceutical Formulations

| Parameter | Typical Specification | Finding | Source |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | The method demonstrated a linear response over the concentration range of 2-12 µg/mL. | pharmahealthsciences.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Mean percent recovery was found to be between 99.78% and 101.54%. | analis.com.my |

| Precision (% RSD) | ≤ 2.0% | Intra-day and inter-day precision studies showed RSD values of 0.528% and 0.624%, respectively. | pharmahealthsciences.net |

| Limit of Detection (LOD) | Reportable | 0.05 µg/mL | analis.com.my |

| Limit of Quantitation (LOQ) | Reportable | 0.15 µg/mL | analis.com.my |

| Robustness | No significant change in results | The method was unaffected by small, deliberate variations in flow rate and mobile phase composition. | pharmahealthsciences.netanalis.com.my |

This table presents a summary of typical results from method validation studies for clopidogrel analysis. The use of a certified reference standard is fundamental to obtaining these results.

Furthermore, this compound serves as a certified reference material (CRM) for the identification and quantification of impurities. lgcstandards.compharmaffiliates.com During the synthesis of clopidogrel or upon its degradation, various related substances and impurities can arise. hplc.eu Regulatory guidelines require that these impurities be monitored and controlled within strict limits. hplc.eu High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. hplc.eunih.gov By using a precisely weighed amount of the labeled standard, analytical laboratories can accurately determine the content of clopidogrel and its impurities in tablet formulations, ensuring compliance with pharmacopeial monographs, such as those from the European Pharmacopoeia (EP). researchgate.netsigmaaldrich.com

Research on generic clopidogrel products has highlighted the importance of rigorous quality control. Studies have shown significant variability in the purity profiles of different manufacturers' products when compared to the original brand. hplc.eu The use of reliable analytical methods, underpinned by high-quality reference standards like this compound, is essential for detecting such discrepancies.

Table 2: Example of Purity Analysis Results for Clopidogrel Tablets

| Sample Type | Hydrolysis Product (%) | R-enantiomer (%) | Total Impurities (%) | Source |

| Innovator Product | < 0.04 | < 0.25 | < 0.5 | hplc.eu |

| Copy Product 1 | > 0.16 | > 1.0 | > 1.5 | hplc.eu |

| Copy Product 2 | > 1.0 | > 3.0 | > 4.0 | hplc.eu |

| ICH Limit (Reporting Threshold) | 0.05% | - | - | hplc.eu |

This table illustrates the variability in impurity levels that can be found in different pharmaceutical products, underscoring the need for stringent quality control analysis for which labeled standards are crucial.

Future Perspectives and Emerging Trends in Research on Labeled Pharmaceutical Compounds

Integration of Advanced Synthetic Strategies for Complex Labeled Analogues

The synthesis of pharmaceutical compounds with multiple isotopic labels at specific positions, such as rac Clopidogrel-13C,d3 Hydrogen Sulfate, presents a significant chemical challenge. Traditional synthetic routes often require lengthy and costly processes. researchgate.net However, the future of synthesizing these complex analogues lies in the integration of more advanced and efficient strategies.

Emerging trends are moving towards late-stage functionalization and hydrogen isotope exchange (HIE) reactions. musechem.com These methods allow for the introduction of isotopes, such as deuterium (B1214612), into a molecule at a later stage of the synthesis, which is more atom-economical and versatile. musechem.com For a compound like this compound, a plausible advanced synthetic approach would involve a convergent strategy. The synthesis would likely begin with a precursor already containing the carbon-13 label in the acetate (B1210297) moiety. The deuterium atoms could then be introduced into the methyl group through the use of deuterated reagents during the esterification step.

Furthermore, innovations in catalysis, including the use of transition metal-catalyzed reactions, are enabling more selective and efficient incorporation of isotopes. researchgate.net The development of automated synthesis platforms and flow chemistry is also set to revolutionize the production of labeled compounds, allowing for higher yields, improved purity, and safer handling of isotopic materials. adesisinc.com These advancements will make complex labeled compounds like this compound more accessible for a wider range of research applications.

Expansion of Applications in Mechanistic Enzymology and Reaction Kinetics

The primary utility of isotopically labeled compounds in mechanistic enzymology is to trace the metabolic fate of a drug and to understand the intricate details of enzyme-catalyzed reactions. The dual labeling in this compound offers a powerful tool for dissecting the complex metabolism of clopidogrel (B1663587), which is known to be metabolized by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP3A4, and CYP1A2. nih.govnih.govnih.gov

The presence of deuterium at the methyl ester group allows for the investigation of the kinetic isotope effect (KIE). researchgate.netresearchgate.net The C-D bond is stronger than a C-H bond, and thus, its cleavage is slower. By comparing the rate of metabolism of the deuterated versus the non-deuterated analogue, researchers can determine if the cleavage of this bond is a rate-determining step in a particular metabolic pathway. researchgate.netresearchgate.net This information is crucial for understanding the mechanism of action of metabolizing enzymes and can provide insights into drug-drug interactions. nih.govdatainsightsmarket.com

Below is a table summarizing the major human cytochrome P450 enzymes involved in the metabolism of clopidogrel.

| Enzyme Family | Specific Enzyme | Role in Clopidogrel Metabolism |

| CYP2C | CYP2C19 | Major contributor to both the first and second oxidative steps of clopidogrel activation. Genetic polymorphisms in this enzyme are a key factor in inter-individual variability in drug response. nih.gov |

| CYP3A | CYP3A4/5 | Involved in the metabolism of clopidogrel, and co-administration with CYP3A4 inhibitors or substrates can lead to drug-drug interactions. nih.govnih.gov |

| CYP1A | CYP1A2 | Contributes to the formation of the 2-oxo-clopidogrel intermediate. nih.gov |

| CYP2B | CYP2B6 | Also involved in the metabolic activation of clopidogrel. nih.gov |

Development of Novel Analytical Techniques Facilitated by Stable Isotope Labeling

The use of stable isotope-labeled compounds as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is a well-established practice that significantly improves accuracy and precision. acs.org The multiply-labeled this compound represents the gold standard for such applications, as its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. youtube.com

The future in this area lies in the development of more sophisticated analytical methods that leverage the unique properties of these multi-labeled standards. High-resolution mass spectrometry (HRMS) is becoming increasingly important as it can easily distinguish between the labeled and unlabeled compounds, as well as their various metabolites, based on their exact mass. adesisinc.comwaters.com This allows for more confident metabolite identification and quantification. waters.com

The distinct isotopic signature of a compound like this compound can also be exploited to develop novel analytical workflows. For instance, the predictable fragmentation patterns of the labeled and unlabeled compounds in tandem mass spectrometry (MS/MS) can be used to create highly specific and sensitive detection methods. researchgate.net The presence of both 13C and d3 labels can create a unique isotopic cluster in the mass spectrum, which can be used to filter out background noise and interferences, leading to lower limits of detection and quantification. nih.gov This is particularly beneficial for analyzing low-abundance metabolites in complex biological matrices. nih.govcapes.gov.br

Furthermore, the use of such standards facilitates the development of multiplexed assays, where multiple analytes can be quantified simultaneously with high confidence. capes.gov.br This is a growing trend in fields like metabolomics and proteomics, and its application in pharmaceutical analysis is expected to increase. acs.orgcapes.gov.br

Role of Labeled Standards in Early-Stage Drug Discovery and Preclinical Development

In the early phases of drug discovery and preclinical development, it is crucial to gain a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Stable isotope-labeled compounds like this compound are invaluable tools in these studies. musechem.comnih.gov

The use of a labeled internal standard allows for the accurate quantification of the parent drug and its metabolites in various biological samples (e.g., plasma, urine, feces) from preclinical animal models. nih.govnih.govresearcher.lifenih.gov This quantitative data is essential for determining key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.

Below is a representative table of pharmacokinetic parameters that can be determined using a labeled internal standard in preclinical studies.

| Pharmacokinetic Parameter | Description | Importance in Preclinical Development |

| Cmax | Maximum (or peak) plasma concentration of a drug after administration. | Indicates the rate and extent of drug absorption. |

| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption. |

| AUC (Area Under the Curve) | The integral of the drug concentration-time curve. | Represents the total drug exposure over time. |

| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. | Determines the dosing interval. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

The use of multiply-labeled standards is particularly advantageous in "cold" (non-radioactive) ADME studies, which are increasingly being used in early development to reduce costs and avoid the complexities associated with handling radioactive materials. The high sensitivity and specificity afforded by these standards in LC-MS/MS analysis allow for the generation of robust and reliable data that can guide the selection and optimization of lead compounds. nih.govcapes.gov.br

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing rac Clopidogrel-,d3 Hydrogen Sulfate in pharmacological studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic purity and structural integrity. The USP30 guidelines recommend a mobile phase of phosphate buffer and methanol (85:15 v/v) with a C18 column, optimized for resolving isotopic variants and bisulfate salt equivalents . Quantify impurities using validated reference standards (e.g., USP Clopidogrel Bisulfate RS) and ensure detection limits ≤0.1% for related compounds .

Q. How should researchers prepare and store rac Clopidogrel-,d3 Hydrogen Sulfate to ensure stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent degradation. Prior to use, reconstitute in methanol or phosphate-buffered saline (pH 6.8) and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis for sulfate hydrolysis or isotopic exchange .

Q. What is the significance of and deuterium (d3) labeling in clopidogrel research?

- Methodological Answer : The and d3 labels enable precise tracking of clopidogrel’s metabolic fate in vivo, particularly for distinguishing parent drug from metabolites in mass spectrometry. For example, deuterium labeling reduces first-pass metabolism artifacts, while aids in quantifying bioactivation pathways involving CYP2C19 .

Advanced Research Questions

Q. How can isotopic interference be minimized when quantifying rac Clopidogrel-,d3 Hydrogen Sulfate in biological matrices?

- Methodological Answer : Employ stable isotope dilution assays (SIDA) with internal standards like clopidogrel-d4. Adjust chromatographic parameters (e.g., gradient elution) to separate isotopic peaks, and validate methods using spiked plasma/serum samples. Cross-validate with nuclear magnetic resonance (NMR) to confirm isotopic integrity .

Q. What experimental design considerations are critical for studying stereoselective metabolism of the racemic mixture?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers. In vitro models (e.g., human liver microsomes) should include CYP2C19 inhibitors (e.g., ticlopidine) to isolate stereospecific bioactivation. Compare pharmacokinetic parameters (AUC, C) of labeled vs. unlabeled clopidogrel to assess isotopic effects .

Q. How can researchers resolve discrepancies in pharmacokinetic data between rac Clopidogrel-,d3 and its non-isotopic counterpart?

- Methodological Answer : Conduct parallel studies under identical conditions to control for batch variability. Validate assays using USP Reference Standards and ensure calibration curves account for isotopic mass shifts. For metabolic studies, use tandem MS/MS with multiple reaction monitoring (MRM) to differentiate isotopic fragments .

Methodological Challenges and Solutions

Q. What are the challenges in synthesizing rac Clopidogrel-,d3 Hydrogen Sulfate with >99% isotopic purity?

- Methodological Answer : Optimize reaction conditions to minimize -label scrambling during sulfonation. Use deuterated solvents (e.g., DO) in final crystallization steps to prevent proton-deuterium exchange. Confirm purity via high-resolution MS and -NMR, targeting <0.5% unlabeled impurities .

Q. How to validate the pharmacokinetic equivalence of labeled and unlabeled clopidogrel in preclinical models?

- Methodological Answer : Perform crossover studies in rodents or canine models, comparing dose-normalized AUC and metabolite profiles. Use non-compartmental analysis (NCA) to assess bioequivalence margins (80–125%). Address isotopic effects on clearance by adjusting for deuterium’s kinetic isotope effect (KIE) in CYP-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.